Antiproliferative Activity Against MCF-7 Breast Cancer Cells Compared to In-Class Benzazepines
The compound exhibited antiproliferative activity against MCF-7 human breast cancer cells with IC₅₀ values in the micromolar range . This can be compared to the well-studied 7,8-dihydroxy-3-benzazepine series: in a cross-study comparison, the most potent cytotoxic 3-benzazepine (compound 9) in a panel tested against HL-60 leukemia cells showed activity approximately twice that of dopamine itself, while several 7,8-dimethoxy-3-benzazepines (compounds 5 and 10) lacked direct cytotoxicity against HL-60 cells but instead inhibited the P-glycoprotein efflux pump [1]. This divergence highlights that the 3-acryloyl-7,8-dimethoxy substitution pattern directs a distinct cytotoxic phenotype not uniformly observed in 7,8-dihydroxy or other 7,8-dimethoxy congeners.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Micromolar range (MCF-7 breast cancer cell line) |
| Comparator Or Baseline | 7,8-dihydroxy-3-benzazepine (compound 9): activity ~2× dopamine in HL-60 cells; 7,8-dimethoxy-3-benzazepines (compounds 5, 10): not directly cytotoxic to HL-60 |
| Quantified Difference | Target compound shows micromolar activity on MCF-7; comparator 7,8-dimethoxy benzazepines are non-cytotoxic on HL-60 (qualitative divergence in phenotype) |
| Conditions | MCF-7 cells (target); HL-60 promyelocytic leukemia cells (comparators) |
Why This Matters
For procurement in oncology-focused screening programs, the compound offers a cytotoxic phenotype that is absent in closely-related 7,8-dimethoxy benzazepine analogs, filling a distinct chemical biology niche.
- [1] Kawase M, et al. Chemistry and biological activity of new 3-benzazepines. Il Farmaco. 2000;55(3):181-184. DOI: 10.1016/S0924-8579(99)00155-7. View Source
